molecular formula C7H4ClFN2 B3318710 2-Chloro-6-fluoroimidazo[1,2-A]pyridine CAS No. 1019020-11-1

2-Chloro-6-fluoroimidazo[1,2-A]pyridine

Cat. No. B3318710
CAS RN: 1019020-11-1
M. Wt: 170.57 g/mol
InChI Key: HVAOCEXNEXYENR-UHFFFAOYSA-N
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Description

“2-Chloro-6-fluoroimidazo[1,2-A]pyridine” is a chemical compound. It is recognized as a fused bicyclic heterocycle . This moiety is useful in material science and medicinal chemistry due to its wide range of applications .


Synthesis Analysis

The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A two-step one-pot approach has been reported for the synthesis of 3-substituted imidazo .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-fluoroimidazo[1,2-A]pyridine” is complex. It is one of the important fused bicyclic 5–6 heterocycles .


Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo . Recent advances in radical reactions for the direct functionalization of imidazo have been reported.

Scientific Research Applications

Bioisosteric Replacement in GABA A Receptor Ligands

2-Chloro-6-fluoroimidazo[1,2-a]pyridine and related compounds have been explored as bioisosteric replacements for imidazopyrimidine in the GABA(A) receptor modulator, due to their physicochemical mimicry. This application is significant in the development of allosteric modulators of the GABA A receptor, showcasing the potential of fluoroimidazopyridine derivatives in medicinal chemistry (Humphries et al., 2006).

Chemosensor for Fluoride Ions

The derivative 2,6-Bis(2-benzimidazolyl)pyridine, akin to 2-Chloro-6-fluoroimidazo[1,2-a]pyridine, has been used as a chemosensor for fluoride ions. This application is relevant in analytical chemistry for the detection of anionic species, particularly fluoride ions, using UV–vis and fluorescence spectroscopy (Chetia & Iyer, 2008).

Imaging Agents for Alzheimer’s Disease

Fluorinated imidazo[1,2-a]pyridine derivatives, including those similar to 2-Chloro-6-fluoroimidazo[1,2-a]pyridine, have been synthesized for potential use in imaging beta-amyloid plaques in Alzheimer's disease. These compounds, such as FEPIP and FPPIP, showed promising results in binding affinity studies and could be significant for diagnostic imaging in neurodegenerative disorders (Zeng et al., 2006).

Fluorescence Properties for Biomarkers and Sensors

Imidazo[1,2-a]pyridines and pyrimidines, closely related to 2-Chloro-6-fluoroimidazo[1,2-a]pyridine, have been studied for their fluorescent properties, making them useful as biomarkers and photochemical sensors. This research highlights the potential of these compounds in bioimaging and analytical applications (Velázquez-Olvera et al., 2012).

Synthesis of Tetrahydroimidazo[1,2-a]pyridine Derivatives for Insecticidal Activities

Tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized via an aza-Diels-Alder reaction, have been evaluated for insecticidal activities. The introduction of a fluoro group, like in 2-Chloro-6-fluoroimidazo[1,2-a]pyridine, particularly increased the activities against pea aphids, indicating potential agricultural applications (Zhang et al., 2010).

properties

IUPAC Name

2-chloro-6-fluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAOCEXNEXYENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717203
Record name 2-Chloro-6-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoroimidazo[1,2-A]pyridine

CAS RN

1019020-11-1
Record name 2-Chloro-6-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-imino-5-fluoro-1,2-dihydropyridine-1-yl-acetate hydrobromide (4.12 g, 14.76 mmol) in phosphorus oxychloride (68.8 mL, 738 mmol) was heated at 105° C. for 2 hours. The mixture was then cooled to room temperature and concentrated under reduced pressure. To the resulting residue were added ice water and ammonium hydroxide until the pH of the solution was 8. The solution was then extracted with dichloromethane. The organic extracts were combined, dried over MgSO4, filtered and concentrated under reduced pressure. Purification by flash chromatography on silica gel (30% ethyl acetate in hexanes) provided the title compound: LCMS m/z 170.96 [M+H]+, 172.79 [M+2+H]+; 1H NMR (500 MHz, CDCl3) δ 8.00 (s, 1H), 7.53-7.50 (m, 2H), 7.18-7.13 (m, 1H).
Name
ethyl 2-imino-5-fluoro-1,2-dihydropyridine-1-yl-acetate hydrobromide
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
68.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-fluoroimidazo[1,2-A]pyridine
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2-Chloro-6-fluoroimidazo[1,2-A]pyridine
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2-Chloro-6-fluoroimidazo[1,2-A]pyridine
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2-Chloro-6-fluoroimidazo[1,2-A]pyridine
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2-Chloro-6-fluoroimidazo[1,2-A]pyridine
Reactant of Route 6
2-Chloro-6-fluoroimidazo[1,2-A]pyridine

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